![molecular formula C22H24N4O3S B3468121 4-tert-butyl-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B3468121.png)
4-tert-butyl-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzamide
Overview
Description
This compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. The benzene ring has a tert-butyl group (a carbon atom bonded to three methyl groups) and an amide group (a carbon atom double-bonded to an oxygen atom and single-bonded to a nitrogen atom). The nitrogen atom in the amide group is further bonded to a sulfonyl group (a sulfur atom double-bonded to two oxygen atoms and single-bonded to another benzene ring), which is also bonded to a 4-methyl-2-pyrimidinyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The benzamide core provides a flat, aromatic region, while the tert-butyl group adds bulkiness. The sulfonyl group is also likely to influence the compound’s reactivity .Chemical Reactions Analysis
As a benzamide derivative, this compound might undergo reactions typical of amides, such as hydrolysis. The presence of the sulfonyl group could make it a good leaving group in certain reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors like its size, shape, and the presence of different functional groups would influence properties like its solubility, melting point, and boiling point .Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets through the sulfamoyl and benzamide groups, which are common functional groups known to participate in various types of chemical interactions .
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways affected by this compound. Given its structural features, it may be involved in pathways related to sulfonamide metabolism or benzamide bioactivation .
Pharmacokinetics
Based on its chemical structure, it is predicted to have a boiling point of 308°c, a density of 101, and a pKa of 1275±020 . These properties may influence its absorption and distribution in the body, as well as its metabolic stability .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown due to the lack of specific target and pathway information .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, its stability is best maintained under inert gas (nitrogen or Argon) at 2–8 °C
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-tert-butyl-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S/c1-15-13-14-23-21(24-15)26-30(28,29)19-11-9-18(10-12-19)25-20(27)16-5-7-17(8-6-16)22(2,3)4/h5-14H,1-4H3,(H,25,27)(H,23,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAFGADVQQYVCFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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